REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13]1>Cl>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:19])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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260 g
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Type
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reactant
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Smiles
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[Al+3].[Cl-].[Cl-].[Cl-]
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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FC1=CC=CC=C1
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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C1(CCCC(=O)O1)=O
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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FC1=CC=CC=C1
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Name
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Quantity
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700 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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agitated at r.t. for about 90 min.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Added
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Type
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TEMPERATURE
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Details
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maintained the temperature below 12° C
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to ambient temperature gradually
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Type
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TEMPERATURE
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Details
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Cooled the reaction mixture to 0 to 5° C.
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Type
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CUSTOM
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Details
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to destroy any unreacted AlCl3
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Type
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CUSTOM
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Details
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the temperature of the mixture below 20° C.
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Type
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ADDITION
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Details
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during the early part of the acid addition, and below 40° C. for the rest of the time
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Type
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ADDITION
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Details
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Poured the entire mixture
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Type
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ADDITION
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Details
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into a 2 L 1:1 mixture of water and ice (v/w)
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Type
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CUSTOM
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Details
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to precipitate out crude products
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Type
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FILTRATION
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Details
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filtered the white suspension
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Type
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WASH
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Details
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washed well with water
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Type
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ADDITION
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Details
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Added the white residue to 3 L of aqueous saturated solution (˜5%) of NaHCO3
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Type
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TEMPERATURE
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Details
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heated the basic mixture on a steam bath for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered the batch while hot through a thin pad of celite
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Type
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TEMPERATURE
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Details
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Cooled the filtrate to r.t.
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Type
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ADDITION
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Details
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added about 320 mL of concentrated HCl dropwise into the filtrate to pH 1
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Type
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CUSTOM
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Details
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to crystallize out products
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Type
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STIRRING
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Details
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agitated the white suspension in an ice bath for 30 min
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Duration
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30 min
|
Type
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FILTRATION
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Details
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Filtered the batch
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Type
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WASH
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Details
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washed the wet cake with ice cold water
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Type
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CUSTOM
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Details
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dried in a vacuum oven at 50° C. for 16 h
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Duration
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16 h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
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Smiles
|
FC1=CC=C(C(=O)CCCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143.2 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |